Cas no 532928-01-1 (L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)

L-Serine, N-[(hexylamino)carbonyl]-, ethyl ester is a synthetic serine derivative characterized by its hexylaminocarbonyl and ethyl ester functional groups. This compound is primarily utilized in peptide synthesis and biochemical research due to its role as a protected serine analog, offering enhanced stability and controlled reactivity. The hexylaminocarbonyl moiety improves lipophilicity, facilitating membrane permeability in certain applications, while the ethyl ester group allows for selective deprotection under mild conditions. Its structural features make it valuable for modifying peptide backbones or studying enzyme-substrate interactions. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible experimental outcomes.
L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER structure
532928-01-1 structure
Product name:L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER
CAS No:532928-01-1
MF:C12H24N2O4
MW:260.329963684082
CID:3461868
PubChem ID:101229424

L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER
    • ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
    • ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
    • EN300-6496115
    • ethyl (2S)-2-(hexylcarbamoylamino)-3-hydroxypropanoate
    • ethyl (2S)-2-((hexylcarbamoyl)amino)-3-hydroxypropanoate
    • 829-839-8
    • N-(Hexylcarbamoyl)serine ethyl ester
    • 532928-01-1
    • Inchi: InChI=1S/C12H24N2O4/c1-3-5-6-7-8-13-12(17)14-10(9-15)11(16)18-4-2/h10,15H,3-9H2,1-2H3,(H2,13,14,17)/t10-/m0/s1
    • InChI Key: QVCNUBQMIULVDJ-JTQLQIEISA-N

Computed Properties

  • Exact Mass: 260.17360725Da
  • Monoisotopic Mass: 260.17360725Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 87.7Ų

L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6496115-0.1g
ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
0.1g
$392.0 2023-05-31
Enamine
EN300-6496115-0.25g
ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
0.25g
$559.0 2023-05-31
Enamine
EN300-6496115-0.05g
ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
0.05g
$262.0 2023-05-31
1PlusChem
1P028OIB-50mg
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
50mg
$375.00 2024-04-30
Aaron
AR028OQN-50mg
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
50mg
$386.00 2025-02-16
Aaron
AR028OQN-2.5g
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
2.5g
$3066.00 2023-12-15
1PlusChem
1P028OIB-5g
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
5g
$4108.00 2023-12-16
Aaron
AR028OQN-10g
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
10g
$6697.00 2023-12-15
1PlusChem
1P028OIB-2.5g
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
2.5g
$2795.00 2024-04-30
Aaron
AR028OQN-5g
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
532928-01-1 95%
5g
$4526.00 2023-12-15

Additional information on L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER

Introduction to L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER (CAS No. 532928-01-1)

L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER, identified by its Chemical Abstracts Service (CAS) number 532928-01-1, is a specialized compound with significant applications in the field of pharmaceutical research and biochemical synthesis. This compound belongs to the class of amino acid derivatives, specifically featuring an ethyl ester group and a hexylamino moiety, which contribute to its unique chemical properties and reactivity. The structure of this molecule makes it a valuable intermediate in the development of various biochemical agents and therapeutic compounds.

The synthesis and application of L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER have been extensively studied in recent years due to its potential role in drug discovery and molecular biology. The hexylamino group provides a hydrophobic extension, enhancing the compound's solubility in organic solvents while maintaining interactions with biological targets. This feature is particularly useful in designing molecules that require both lipophilicity and hydrophilicity for optimal bioavailability and efficacy.

In the realm of pharmaceutical research, this compound has been explored as a precursor for more complex molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and condensations, makes it a versatile building block in organic synthesis. Researchers have leveraged these properties to develop novel analogs with enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their potential in modulating enzyme activities and receptor interactions, which are critical for therapeutic interventions.

Recent advancements in computational chemistry have further highlighted the significance of L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER in drug design. Molecular modeling studies have demonstrated that the hexylamino group can effectively interact with specific pockets on biological targets, improving binding affinity. These insights have guided the development of more targeted and efficient drug candidates. Additionally, the ethyl ester functionality allows for easy modification through hydrolysis or transesterification reactions, providing flexibility in designing molecules with tailored properties.

The compound's role in peptide synthesis is another area of interest. Peptides are essential biomolecules that play a crucial role in various biological processes. The incorporation of L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER into peptide chains can enhance their stability and bioavailability. This has led to its use in developing peptide-based drugs that exhibit improved pharmacokinetic profiles. Furthermore, its derivatives have been explored as tools in proteomics and protein engineering studies, aiding researchers in understanding protein-protein interactions and enzyme mechanisms.

Industrial applications of this compound are also noteworthy. The pharmaceutical industry has utilized L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER as an intermediate in large-scale synthesis of active pharmaceutical ingredients (APIs). Its cost-effective production and ease of handling make it an attractive choice for manufacturers seeking high-quality intermediates for drug development. Moreover, its compatibility with various synthetic protocols ensures seamless integration into industrial processes.

The environmental impact of using L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER has also been a focus of research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to optimize production methods, ensuring that the compound can be synthesized efficiently while adhering to environmental regulations. These initiatives align with global efforts to promote sustainable practices in the chemical industry.

In conclusion, L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER (CAS No. 532928-01-1) is a multifaceted compound with broad applications in pharmaceutical research and industrial synthesis. Its unique structural features make it a valuable tool in drug discovery, peptide synthesis, and molecular biology studies. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in advancing scientific knowledge and therapeutic interventions.

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